4,5-Dichloro-2-fluoro-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-fluoro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of 2-fluoro-3-methylbenzoic acid, followed by chlorination at specific positions on the aromatic ring. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to yield different hydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include substituted benzoic acids, quinones, and hydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-fluoro-3-methylbenzoic acid finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,5-Dichloro-4-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzoic acid
- 4-Chloro-2-fluoro-3-methylbenzoic acid
Comparison: 4,5-Dichloro-2-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4,5-dichloro-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWYXKJXVJWICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.